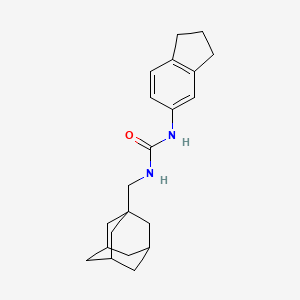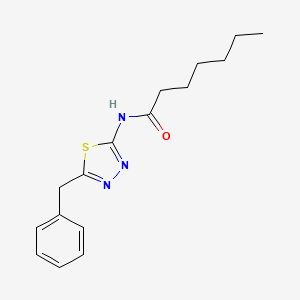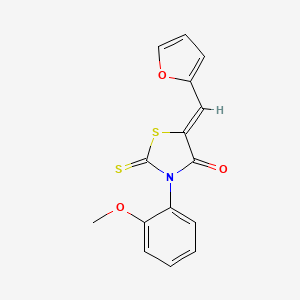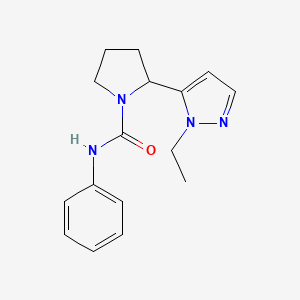
4-chloro-2,5-dimethoxy-N-2-pyridinylbenzenesulfonamide
Vue d'ensemble
Description
4-chloro-2,5-dimethoxy-N-2-pyridinylbenzenesulfonamide is a chemical compound that appears to belong to the sulfonamide family, which is known for a wide range of pharmacological activities. Sulfonamides are significant due to their role as pharmacophores in drug development.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including sulfonation, chlorination, amination, and sometimes, condensation. For example, a sulfonamide compound was synthesized starting from 4-hydroxy pyridine through a process of sulfonation and chlorination, followed by amination, achieving an overall yield of 41% (Pei, 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can exhibit polymorphism, with different crystalline forms displaying varied molecular conformations. An analysis of the crystal and molecular structures of sulfapyridine revealed distinct conformational polymorphisms across its crystalline forms (Bar & Bernstein, 1985).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including rearrangements and substitution reactions. Their reactivity is influenced by the presence of the sulfonamide group, which can engage in hydrogen bonding, affecting the compound's chemical behavior and interactions (Ōae & Ikura, 1967).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility and melting points, are crucial for their application in drug formulation. For instance, a study on a novel small molecule HIF-1 pathway inhibitor highlighted its poor water solubility, which necessitates formulation development for therapeutic use (Mun et al., 2012).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity and interactions with biological targets, are central to their pharmacological effects. The synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides, for instance, demonstrated inhibitory activity against secretory phospholipase A₂, highlighting the potential therapeutic applications of sulfonamide derivatives (Nakayama et al., 2011).
Propriétés
IUPAC Name |
4-chloro-2,5-dimethoxy-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-19-10-8-12(11(20-2)7-9(10)14)21(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJYAKXMLIMWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-iodophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4674442.png)
![7-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4674458.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4674465.png)

![2-(2-methoxyphenyl)-N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B4674478.png)


![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4674494.png)
![N-(5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4674497.png)
![3-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4674499.png)
![N-ethyl-4-(2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B4674513.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B4674516.png)
![N-(2,4-dichlorophenyl)-2-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetamide](/img/structure/B4674517.png)